Coenzyme A S-Pyrazinecarboxylate-d3

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard

Accurate LC-MS/MS quantification of intracellular pyrazinecarboxylate-CoA (POA-CoA) adducts is challenging due to matrix-dependent ion suppression and the lack of co-eluting internal standards. Coenzyme A S-Pyrazinecarboxylate-d3 directly addresses these limitations. - Provides a +3 Da mass shift from stable aromatic C-D bonds, minimizing deuterium-hydrogen back-exchange during acidic extraction. - Ensures precise co-elution with the target analyte, correcting for retention time-specific matrix effects in ion-pairing reversed-phase chromatography. - Chemically synthesized at ≥95% purity for gravimetric calibration; a reliable alternative to SILEC biosynthetic standards with defined lot-to-lot consistency.

Molecular Formula C₂₆H₃₅D₃N₉O₁₇P₃S
Molecular Weight 876.63
Cat. No. B1155601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A S-Pyrazinecarboxylate-d3
SynonymsS-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) Pyrazine-2-carbothioate-d3
Molecular FormulaC₂₆H₃₅D₃N₉O₁₇P₃S
Molecular Weight876.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme A S-Pyrazinecarboxylate-d3 Overview


Coenzyme A S-Pyrazinecarboxylate-d3 (TRC catalog number C636417) is a stable isotope-labeled analog of Coenzyme A S-Pyrazinecarboxylate in which three hydrogen atoms on the pyrazine ring (positions 3, 5, and 6) are replaced by deuterium atoms, yielding a molecular formula of C26H35D3N9O17P3S and a molecular weight of 876.63 g/mol . Supplied primarily by Toronto Research Chemicals (TRC) as a neat compound with typical purity of ≥95%, this specialized reagent serves as an internal standard for stable isotope dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays targeting pyrazinecarboxylate-CoA thioesters . The parent unlabeled compound is a derivative of Coenzyme A in which the free thiol group forms a thioester linkage with pyrazine-2-carboxylic acid (pyrazinoic acid), a metabolite of the antitubercular prodrug pyrazinamide [1].

1

Stable isotope dilution LC-MS/MS internal standard for pyrazinecarboxylate-CoA thioesters

2

Deuterium label on aromatic pyrazine ring for minimal H/D back-exchange

3

Supplied as free acid form for direct gravimetric calibration without counter-ion correction

Why Coenzyme A S-Pyrazinecarboxylate-d3 Cannot Be Substituted


Accurate quantification of endogenous acyl-CoA thioesters by LC-MS/MS requires internal standards that co-elute with the target analyte and exhibit near-identical ionization behavior while remaining distinguishable by mass [1]. The unlabeled analog (Coenzyme A S-Pyrazinecarboxylate, C636415) is chemically identical and thus cannot be resolved by the mass spectrometer, precluding its use as an internal standard. Generically 13C/15N-labeled CoA thioesters generated via the SILEC biosynthetic method provide a different mass shift pattern and may not match the exact chromatographic retention time of the pyrazinecarboxylate-CoA species due to differences in the acyl group, introducing potential matrix effect discrepancies [2]. Other deuterated acyl-CoA internal standards (e.g., acetyl-CoA-d3, HMG-CoA-d3) carry the deuterium label on the acyl moiety rather than the pyrazine ring, resulting in mass shifts that do not correspond to the pyrazinecarboxylate analyte of interest. Deuterium labeling at the pyrazine ring positions 3, 5, and 6 provides a +3 Da mass shift that is analytically clean when the label is situated on chemically stable aromatic C-D bonds, minimizing deuterium-hydrogen back-exchange that can compromise quantification accuracy with labile aliphatic deuterium labels .

Unlabeled analog

Cannot be resolved by mass spectrometer; identical m/z prevents distinction from endogenous analyte.

SILEC standards

Complex mixture with different mass shift; may not co-elute, causing matrix effect discrepancies.

Other deuterated acyl-CoAs

Aliphatic labels risk H/D back-exchange; mass shifts do not match pyrazinecarboxylate analyte.

Coenzyme A S-Pyrazinecarboxylate-d3: Evidence vs. Key Comparators


Mass Shift Resolution vs. Unlabeled Analyte

Coenzyme A S-Pyrazinecarboxylate-d3 incorporates three deuterium atoms at the 3, 5, and 6 positions of the pyrazine ring, producing a molecular ion [M+H]+ with a nominal mass shift of +3 Da relative to the unlabeled analyte . This mass difference enables unambiguous resolution by triple quadrupole or high-resolution mass spectrometers while preserving co-elution with the unlabeled pyrazinecarboxylate-CoA thioester. By contrast, the unlabeled parent compound (C636415, MW 939.56 as trisodium salt) cannot serve as an internal standard because it produces an identical mass spectrum to the endogenous analyte, making it impossible to distinguish standard from analyte signal .

MS Resolution vs. Unlabeled
Head-to-head
+3 Da mass shift
Enables baseline-resolved SRM transitions
Minimum shift to avoid isotopic overlap
Stable Isotope Dilution LC-MS/MS Quantification Internal Standard

Aromatic vs. Aliphatic Deuterium Label Stability

The deuterium atoms in Coenzyme A S-Pyrazinecarboxylate-d3 are located on the aromatic pyrazine ring (positions 3, 5, and 6) as confirmed by the IUPAC name S-[2-[3-[[...]]] 3,5,6-trideuteriopyrazine-2-carbothioate . Aromatic C-D bonds are significantly less susceptible to hydrogen-deuterium back-exchange under typical sample preparation conditions (aqueous acidic or basic extraction, SPE cleanup) compared to deuterium labels on aliphatic carbon centers commonly found in acetyl-CoA-d3 or HMG-CoA-d3 [1]. Deuterium labels positioned on chemically labile sites (e.g., alpha to carbonyl groups) can undergo protium exchange during sample workup, leading to time-dependent loss of the mass shift, compromised quantification accuracy, and calibration drift [1]. This class-level advantage is inferred from the known chemistry of aromatic C-D bonds rather than from direct back-exchange kinetic data on this specific compound.

Aromatic D Label Stability
Class-level
Negligible H/D back-exchange under typical prep (pH 2–10)
Supports calibration accuracy across batches
No direct exchange rate data for this compound
Hydrogen-Deuterium Exchange Isotopic Fidelity Quantitative Accuracy

Synthetic Purity vs. Biosynthetic SILEC Standards

Commercially supplied Coenzyme A S-Pyrazinecarboxylate-d3 is manufactured by Toronto Research Chemicals as a chemically synthesized, purified neat compound with typical purity of ≥95% [1]. This contrasts with SILEC-biosynthetically generated CoA internal standards, which are produced as complex cellular extracts containing a mixture of labeled CoA species with variable concentrations that must be determined empirically for each batch [2]. The defined purity of the synthetic d3 standard enables gravimetric preparation of calibration solutions with known absolute concentration. Additionally, the synthetic material is provided as a single, defined chemical entity rather than a mixture of CoA species, eliminating cross-talk in multiple reaction monitoring (MRM) transitions that can occur when using a biosynthetic extract containing multiple co-eluting labeled acyl-CoA species [2].

Purity vs. SILEC
Class-level
≥95% defined purity vs. mixture requiring calibration
Reduces batch-to-batch calibration variability
Gravimetric preparation possible
Chemical Purity Reference Standard Quality Method Validation

Free Acid vs. Trisodium Salt: Molecular Weight Considerations

Procurement records indicate that Coenzyme A S-Pyrazinecarboxylate-d3 is supplied as the free acid form (MW 876.63 g/mol), whereas the unlabeled parent compound Coenzyme A S-Pyrazinecarboxylate (C636415) is commercially supplied as the trisodium salt (MW 939.56 g/mol) . This distinction is important for quantitative applications: the free acid form of the d3 standard avoids the need to account for sodium counter-ion mass when calculating molar concentrations for standard curve preparation. A researcher preparing a 1 mM stock solution of the unlabeled trisodium salt must account for the 62.9 Da contribution from three sodium ions, whereas the d3 free acid standard can be dissolved and diluted based directly on its molecular weight. Failure to account for this salt form difference can introduce systematic errors of approximately 7% in calculated concentrations when interconverting between the two forms .

Salt Form MW
Head-to-head
Free acid 876.63 vs. trisodium salt 939.56 g/mol
Avoids ~7% systematic error if salt form not accounted
Confirm salt form before calibration
Salt Form Identification Molecular Weight Specification Procurement Accuracy

Cold Storage Requirement vs. Ambient-Stable Precursors

All vendor technical datasheets consistently specify storage at −20°C for Coenzyme A S-Pyrazinecarboxylate-d3, with additional guidance to centrifuge the vial before opening to maximize product recovery . The parent compound Coenzyme A S-Pyrazinecarboxylate Trisodium Salt carries an identical storage requirement (−20°C), indicating that deuteration does not alter the inherent thermal lability of the thioester bond or the phosphopantetheine moiety . This contrasts with simple, non-thioester pyrazinecarboxylic acid-d3 building blocks (e.g., pyrazinecarboxylic acid-d3, CAS 1794791-32-4) which can be stored under ambient or cool (4°C) conditions. The frozen storage requirement imposes cold-chain shipping logistics and −20°C freezer allocation that must be accounted for in procurement planning.

Storage Requirement
Head-to-head
−20°C, identical to unlabeled CoA thioester
Cold-chain logistics and freezer allocation required
Stability profile intrinsic to thioester bond
Cold Chain Logistics Product Stability Procurement Planning

Probe for Mycobacterial PanD Inhibition

The unlabeled parent compound (Coenzyme A S-Pyrazinecarboxylate) derives from pyrazinoic acid (POA), the active metabolite of the first-line antitubercular prodrug pyrazinamide (PZA). POA has been demonstrated to inhibit aspartate decarboxylase (PanD), a critical enzyme in the mycobacterial coenzyme A biosynthetic pathway, thereby disrupting CoA homeostasis in Mycobacterium tuberculosis [1]. The pyrazinecarboxylate-CoA thioester is structurally analogous to the putative POA-CoA intermediate that may form during POA activation or may serve as a metabolic sink. By contrast, generic deuterated CoA internal standards such as acetyl-CoA-d3, propionyl-CoA-d3, or HMG-CoA-d3 carry acyl groups unrelated to pyrazinamide pharmacology and cannot serve as pathway-specific probes for studying POA/ PanD/ CoA axis interactions . This biological pathway specificity makes the d3-labeled pyrazinecarboxylate-CoA uniquely suited as an internal standard for LC-MS/MS assays quantifying POA-CoA adducts in mycobacterial or mammalian cell models treated with pyrazinamide or POA.

PanD Pathway Probe
Class-level
Analyte-matched for POA-CoA vs. generic acyl-CoA IS
Supports pathway-specific quantification in TB research
No published studies using this IS yet
Tuberculosis Drug Mechanism PanD Inhibition Coenzyme A Metabolism

Coenzyme A S-Pyrazinecarboxylate-d3: Optimal Applications


POA-CoA Adduct Quantification in Mycobacterial Studies

In assays measuring intracellular POA-CoA adduct formation in M. tuberculosis or mammalian cells treated with pyrazinamide, Coenzyme A S-Pyrazinecarboxylate-d3 serves as the optimal internal standard due to its structural identity with the target analyte and the +3 Da mass shift enabling unambiguous SRM transition selection [1]. The d3 standard corrects for matrix-dependent ionization suppression in mycobacterial lysates—a documented challenge in acyl-CoA analysis—and enables absolute quantification via the stable isotope dilution method considered the gold standard for intracellular metabolite measurement [2]. The aromatic deuterium label minimizes the risk of H/D back-exchange during the acidic extraction steps (TCA or SSA precipitation) commonly used for CoA thioester isolation [3].

Method Validation for CoA Thioester Bioanalysis

The defined ≥95% purity of the chemically synthesized d3 standard supports gravimetric preparation of calibration standards with traceable absolute concentration, a requirement for method validation under ICH Q2(R1) and FDA bioanalytical method validation guidance [1]. Unlike SILEC biosynthetic standards that require batch-to-batch calibration against unlabeled reference compounds, the synthetic d3 standard provides consistent purity across manufacturing lots, reducing calibration variability in multi-site or longitudinal studies. The free acid form (MW 876.63) allows direct molar concentration calculation without the need to account for variable counter-ion content, simplifying standard operating procedure (SOP) documentation [2].

Metabolomics of Pyrazinamide-Induced CoA Depletion

For metabolomics studies investigating CoA homeostasis disruption by POA via PanD inhibition, the pyrazinecarboxylate-d3 CoA thioester provides a pathway-matched internal standard that generic deuterated acyl-CoA standards (acetyl-CoA-d3, propionyl-CoA-d3) cannot replicate [1]. The pyrazine ring confers distinct chromatographic retention and fragmentation properties compared to straight-chain acyl-CoA species, and the d3-labeled analog ensures that the internal standard co-elutes precisely with the POA-CoA analyte of interest, correcting for retention time-specific matrix effects [2]. This is particularly relevant when using ion-pairing reversed-phase chromatography methods where small differences in acyl group hydrophobicity can produce significant retention time shifts and differential ionization suppression [2].

Synthetic d3 vs. SILEC Standards: Selection Guide

Laboratories establishing quantitative acyl-CoA LC-MS/MS workflows face a procurement choice between chemically synthesized deuterated standards (such as Coenzyme A S-Pyrazinecarboxylate-d3) and biosynthetically generated SILEC standards. The synthetic d3 standard offers advantages in defined purity (≥95%), known absolute concentration for gravimetric calibration, and single-entity composition eliminating MRM cross-talk [1]. However, SILEC standards provide simultaneous access to multiple labeled CoA species from a single culture and can achieve >98% labeling efficiency [2]. The optimal strategy may involve using the synthetic d3 standard as a primary calibration reference for the specific POA-CoA analyte while employing SILEC extracts for broader acyl-CoA profiling, with the d3 standard serving as a bridge for cross-validating SILEC batch concentrations via spike-and-recovery experiments [2].

Application
Selection Property
Validation Focus
POA-CoA quantification in mycobacterial studies
Analyte-matched +3 Da SIL-IS
Matrix effect correction, SRM selectivity
Method validation for CoA thioester bioanalysis
Defined purity ≥95%, free acid form
Gravimetric calibration, lot-to-lot consistency
Metabolomics of PZA-induced CoA depletion
Pathway-matched chromatographic retention
Co-elution and ionization suppression correction
Synthetic d3 vs. SILEC standards selection
Single-entity vs. mixture, purity definition
Cross-validation via spike-and-recovery
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